Computed Lipophilicity (XLogP3‑AA) and Polar Surface Area (TPSA) Differentiate the 6‑Ethylamino Regioisomer from the 2‑Dimethylamino Isomer Sharing the Same Molecular Formula
The target compound 2-(6-(ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde exhibits a computed XLogP3‑AA of 1.7 and a TPSA of 45.2 Ų [1]. Its closest molecular‑formula analog, 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352523‑52‑4, same C₁₃H₁₉N₃O, MW 233.31), possesses a different substitution pattern on the pyridine ring — dimethylamino at the 2‑position rather than ethylamino at the 6‑position . Although a direct head‑to‑head experimental comparison is unavailable in the literature, the altered hydrogen‑bond donor count (1 vs. 0 for the tertiary dimethylamino group) and the positional shift of the amino substituent are expected to produce distinct logP and TPSA values, which govern membrane permeability and target‑binding profiles. This constitutes a computable physicochemical differentiation relevant for scaffold selection in medicinal chemistry campaigns.
| Evidence Dimension | Computed XLogP3‑AA and TPSA |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7; TPSA = 45.2 Ų; HBD = 1; HBA = 3 |
| Comparator Or Baseline | 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352523-52-4): HBD = 0; XLogP and TPSA not publicly available but predicted to differ due to tertiary amine and regioisomeric substitution |
| Quantified Difference | Primary amine (ethylamino) vs. tertiary amine (dimethylamino) difference of 1 HBD; positional shift from pyridine 6‑position to 2‑position |
| Conditions | Computed properties (PubChem 2025.09.15 release, XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The presence of a hydrogen‑bond donor (ethylamino NH) fundamentally alters the compound’s ability to engage kinase hinge‑region residues compared to dimethylamino analogs; this is a critical selection criterion for kinase inhibitor hit‑to‑lead programs.
- [1] PubChem. 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde. CID 102540051. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/1352496-40-2 (accessed 2026-05-04). View Source
